molecular formula C7H12ClNO2 B2971182 (1S,5R)-5-aminocyclohex-3-ene-1-carboxylic acid hydrochloride CAS No. 2094353-77-0

(1S,5R)-5-aminocyclohex-3-ene-1-carboxylic acid hydrochloride

Cat. No. B2971182
CAS RN: 2094353-77-0
M. Wt: 177.63
InChI Key: XDLMXPJBQHOJLR-GEMLJDPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride” is a white crystalline powder. It is a chiral compound that exists in two stereoisomeric forms: (1S,5R)- and (1R,5S)-. It is used for proteomics research .


Molecular Structure Analysis

The molecular formula for “(1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride” is C6H10ClNO2, and its molecular weight is 163.6 . This compound is a bicyclic amine that contains a cyclohexane ring and an azabicyclo group.

Scientific Research Applications

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of cell biology as proteins are vital parts of living organisms, with many functions.

Chiral Resolution

The compound can be used in the resolution of racemic mixtures . A racemic mixture contains equal amounts of left- and right-handed enantiomers of a chiral molecule. The process of separating these enantiomers is known as chiral resolution. This is particularly important in the pharmaceutical industry, as different enantiomers of a molecule can have different biological activities.

Supramolecular Associations

The compound may play a role in the formation of supramolecular associations . These are complex entities formed from simpler molecules that associate through non-covalent interactions. Understanding these associations is crucial in fields such as nanotechnology, drug delivery, and materials science.

Crystallography

The compound can be used in crystallography studies . Crystallography is the science of determining the arrangement of atoms in crystalline solids. This information can be used to understand and predict material properties, such as compressibility, tensile strength, and thermal conductivity.

Formation of Diastereomeric Salts

The compound can be involved in the formation of diastereomeric salts . Diastereomeric salts are salts that contain chiral centers and have non-superimposable mirror images. These salts are important in various areas of chemistry and biochemistry, including the study of reaction mechanisms and the synthesis of pharmaceuticals.

Study of Eutectic Compositions

The compound can be used to study eutectic compositions . A eutectic composition is a mixture of substances that melts at the lowest possible temperature. Understanding eutectic compositions is important in various industries, including pharmaceuticals, metallurgy, and food science.

properties

IUPAC Name

(1S,5R)-5-aminocyclohex-3-ene-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1,3,5-6H,2,4,8H2,(H,9,10);1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLMXPJBQHOJLR-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(CC1C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@@H](C[C@H]1C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-5-aminocyclohex-3-ene-1-carboxylic acid hydrochloride

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